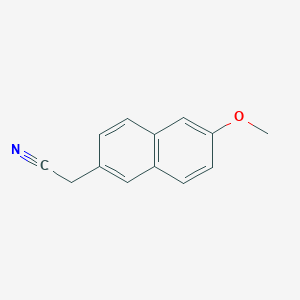

2-(6-Methoxynaphthalen-2-yl)acetonitrile

概要

説明

GSK1059615は、ホスファチジルイノシトール3キナーゼ(PI3K)経路と哺乳類ラパマイシン標的(mTOR)経路を標的とする低分子阻害剤です。 リンパ腫、固形腫瘍、子宮内膜癌、転移性乳がんなど、さまざまな種類の癌における潜在的な治療用途について調査されています .

準備方法

合成ルートと反応条件

GSK1059615は、重要な中間体の形成とその後のカップリングを含む、複数段階のプロセスによって合成できます。 この合成には、通常、ピリジン誘導体とキノリン誘導体が使用され、それらは縮合、環化、官能基修飾などのさまざまな反応条件にかけられます .

工業生産方法

GSK1059615の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、収率と純度を高めるために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 連続フローリアクターと自動合成プラットフォームを使用することで、生産プロセスの効率とスケーラビリティをさらに向上させることができます .

化学反応の分析

反応の種類

GSK1059615は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: 化合物は、さまざまな酸化誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成することができ、一方、置換反応は芳香族環に異なる官能基を導入することができます .

科学的研究の応用

Pharmaceutical Applications

The primary applications of 2-(6-Methoxynaphthalen-2-yl)acetonitrile are rooted in its potential as a pharmaceutical compound. Its structural similarity to established nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen suggests that it may have similar therapeutic effects, particularly in the treatment of inflammatory conditions.

Potential Mechanisms of Action

Research indicates that compounds with analogous structures can interact with proteins involved in inflammatory pathways. This suggests that this compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in drug development focused on inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, enabling the creation of derivatives that may possess enhanced biological activities or novel properties.

Material Science Applications

The compound's structural characteristics also open avenues for applications in material science. It could be utilized in developing new polymers or dyes, potentially leading to innovations in materials with specific functional properties.

Future Directions for Research

- In-depth Biological Studies : Conducting detailed studies on the binding affinities of this compound with various proteins and enzymes involved in inflammatory pathways.

- Synthesis of Derivatives : Exploring the synthesis of derivatives to enhance the compound's pharmacological properties or to develop new materials.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound as a therapeutic agent.

- Material Science Exploration : Investigating its potential as a precursor for advanced materials or dyes.

作用機序

GSK1059615は、PI3K / AKT / mTORシグナル伝達経路の主要な構成要素であるPI3KとmTORの活性を阻害することにより、その効果を発揮します。 この経路は、細胞の成長、増殖、生存を調節する上で重要な役割を果たします。 PI3KとmTORを阻害することにより、GSK1059615はシグナル伝達カスケードを混乱させ、癌細胞における細胞増殖の減少とアポトーシスの増加につながります .

類似化合物の比較

GSK1059615は、PI3KとmTORの両方を二重に阻害するというユニークな特徴を持ち、PI3K / AKT / mTOR経路の強力な阻害剤となっています。 類似の化合物には次のようなものがあります。

BKM120: 同じ経路を標的とするPI3K阻害剤ですが、mTORは阻害しません。

BEZ235: GSK1059615と同様の二重PI3K / mTOR阻害剤ですが、化学的性質と効力は異なります。

GDC-0941: GSK1059615とは異なる選択性プロファイルを持つ別のPI3K阻害剤

GSK1059615は、PI3KとmTORの複数のアイソフォームに対する強力な効力と広域スペクトル阻害により、癌研究と創薬における貴重なツールとなっています .

類似化合物との比較

GSK1059615 is unique in its dual inhibition of both PI3K and mTOR, making it a potent inhibitor of the PI3K/AKT/mTOR pathway. Similar compounds include:

BKM120: A PI3K inhibitor that targets the same pathway but does not inhibit mTOR.

BEZ235: A dual PI3K/mTOR inhibitor similar to GSK1059615 but with different chemical properties and potency.

GDC-0941: Another PI3K inhibitor with a different selectivity profile compared to GSK1059615

GSK1059615 stands out due to its high potency and broad-spectrum inhibition of multiple isoforms of PI3K and mTOR, making it a valuable tool in cancer research and drug development .

生物活性

2-(6-Methoxynaphthalen-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and effects on different cell lines.

- Molecular Formula : C13H11N

- Molecular Weight : 197.23 g/mol

- CAS Number : 71056-96-7

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate nitriles under specific conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound through various mechanisms:

-

Cell Proliferation Inhibition :

- The compound has demonstrated significant anti-proliferative activity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- For instance, a study indicated that the compound inhibited cell growth and induced apoptosis in HGC-27 cells by blocking the cell cycle at the G2/M phase and promoting PARP cleavage, a marker of apoptosis .

- Mechanism of Action :

Binding Affinity Studies

Preliminary research indicates that this compound exhibits binding affinities with biological macromolecules, which could play a role in its pharmacological effects .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HGC-27 | 5.0 | Induces apoptosis via Nur77 upregulation | |

| A549 | 10.0 | Cell cycle arrest at G2/M phase | |

| MCF-7 | 8.0 | PARP cleavage and apoptosis induction |

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated in various studies. It was found to have lower toxicity towards normal cells compared to cancer cells, indicating a selective action that is beneficial for therapeutic applications .

特性

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQWCQWHTQUUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433757 | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-96-7 | |

| Record name | 6-Methoxy-2-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。